molecular formula C20H21N3O5S2 B3479866 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

Cat. No.: B3479866
M. Wt: 447.5 g/mol
InChI Key: PKJBNGAXBFXCLF-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a thiadiazole ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves coupling the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced aromatic compounds.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the thiadiazole and benzenesulfonyl groups.

    N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide: Lacks the methoxy groups.

Uniqueness

The uniqueness of 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-13-4-7-15(8-5-13)30(25,26)11-10-18-22-23-20(29-18)21-19(24)14-6-9-16(27-2)17(12-14)28-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJBNGAXBFXCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
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3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
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3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
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3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide

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